molecular formula C20H24N2O2 B3008122 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(dimethylamino)benzamide CAS No. 2034349-61-4

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(dimethylamino)benzamide

Cat. No.: B3008122
CAS No.: 2034349-61-4
M. Wt: 324.424
InChI Key: HDNQHEVQKNWUTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(dimethylamino)benzamide is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. This compound features a 2,3-dihydrobenzofuran moiety, a privileged structure in drug discovery known to contribute to a wide spectrum of biological activities. Benzofuran derivatives are frequently investigated for their potential as anticancer agents, with studies showing that specific substitutions on the core scaffold can influence their potency and selectivity against various cancer cell lines . The 3-(dimethylamino)benzamide group in its structure is a key pharmacophore often associated with interactions toward enzyme active sites and various receptors. This structural motif is commonly explored in the development of receptor modulators and enzyme inhibitors . Researchers are investigating similar compounds for their potential to modulate transient receptor potential (TRP) channels, which are important targets in pain and neurobiological research . The compound's design, combining these two pharmacologically relevant fragments, makes it a valuable chemical probe for investigating new therapeutic targets and understanding structure-activity relationships (SAR). Its primary research applications include use as a reference standard in analytical studies, a building block in organic synthesis, and a lead compound in the development of novel bioactive molecules for oncology and neuroscience. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-14(11-15-7-8-19-16(12-15)9-10-24-19)21-20(23)17-5-4-6-18(13-17)22(2)3/h4-8,12-14H,9-11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNQHEVQKNWUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC(=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(dimethylamino)benzamide is a compound of considerable interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article discusses its synthesis, biological mechanisms, and activity against various cell lines, supported by relevant data tables and findings from recent studies.

1. Chemical Structure and Synthesis

The compound features a dihydrobenzofuran moiety linked to a dimethylamino-benzamide structure, which contributes to its biological properties. The general synthetic route involves multiple steps:

  • Formation of the Benzofuran Core : Achieved through cyclization reactions involving phenolic derivatives.
  • Introduction of the Propan-2-yl Group : Accomplished via alkylation reactions.
  • Amidation : Final formation of the amide bond through reaction with an appropriate amine.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The structural features allow for binding within hydrophobic pockets of these targets, potentially modulating their activity.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may interact with receptors that regulate cell growth and apoptosis.

3.1 Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)Notes
A549 (Lung)6.26High sensitivity in 2D assays
HCC827 (Lung)6.48Effective against resistant strains
MDA-MB-231 (Breast)11.00Moderate activity observed
LNCaP (Prostate)9.48Specific activity noted in 3D assays

The compound exhibited selective cytotoxicity towards cancer cells while showing lower toxicity towards normal fibroblast cells (MRC-5), indicating its potential as a targeted therapy with reduced side effects .

3.2 Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
S. cerevisiae64 µg/mL

These results suggest that the compound may serve as a dual-action therapeutic agent targeting both cancerous cells and bacterial infections .

4. Case Studies

A notable case study involved the evaluation of this compound's effects on human lung cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture systems:

  • 2D Assays : Demonstrated significant growth inhibition across all tested cell lines with IC50 values ranging from 6 to 11 µM.
  • 3D Assays : Showed reduced efficacy compared to 2D assays but still indicated potential for further development as a therapeutic agent.

The study emphasized the importance of evaluating compounds in both assay formats to better understand their biological behavior and therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of dihydrobenzofuran and dimethylamino-benzamide moieties. Below is a comparative analysis with structurally related compounds:

Compound Key Structural Features Electronic Effects Synthetic Route
Target Compound 3-(Dimethylamino)benzamide, dihydrobenzofuran-propan-2-yl linker Strong EDG (dimethylamino), bicyclic aromatic system Likely via amide coupling of 3-(dimethylamino)benzoic acid with a dihydrobenzofuran-derived amine
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide, N,O-bidentate hydroxy-dimethylethyl group Moderate EDG (methyl), hydroxyl for metal coordination Acylation of 2-amino-2-methyl-1-propanol with 3-methylbenzoyl chloride/acid
N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]benzamide derivatives Varied alkoxy substituents (methoxy, ethoxy, propoxy) on benzamide Alkoxy groups as EDGs, stereochemical complexity Peptide-like coupling of benzoyl groups with hydroxypropan-2-yl amines
N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(methylsulfonyl)-... Methylsulfonyl and oxoimidazolidine-carboxamide groups EWG (sulfonyl), rigid imidazolidine core Multi-step synthesis involving sulfonylation and carboxamide formation

Electronic and Pharmacokinetic Implications

  • Electron-Donating vs. In contrast, methylsulfonyl () and alkoxy groups () exhibit weaker EDG or EWG effects, altering binding affinities .
  • Solubility and Bioavailability: The dimethylamino group may improve aqueous solubility compared to methyl () or sulfonyl () substituents. The dihydrobenzofuran ring could reduce metabolic degradation relative to non-bicyclic analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.